Dispegatrine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

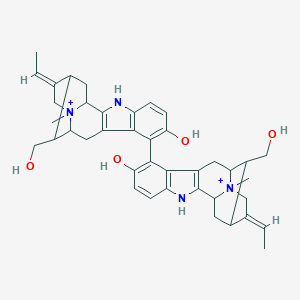

Dispegatrine, also known as this compound, is a useful research compound. Its molecular formula is C40H48N4O4+2 and its molecular weight is 648.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Structure and Synthesis

Dispegatrine, a bisphenolic compound, is synthesized from monomeric indole alkaloids through various chemical pathways. The first total synthesis of this compound was accomplished using a regio- and stereocontrolled method involving thallium(III)-mediated oxidative dehydrodimerization of 5-methoxy-D-tryptophan ethyl ester, yielding an overall synthesis efficiency of 8.3% . The synthesis process involves several critical steps, including:

- Starting Material : 5-methoxy-D-tryptophan ethyl ester.

- Key Reaction : Thallium(III)-mediated intermolecular oxidative dehydrodimerization.

- Final Product : (+)-dispegatrine as a single atropodiastereomer.

This synthetic route has been instrumental in exploring the compound's biological properties and potential applications.

This compound exhibits a variety of biological activities that make it a candidate for further research in pharmacology:

- Antihypertensive Effects : this compound has shown significant activity against α1 and α2 adrenergic receptors, indicating potential use in treating hypertension . This is particularly relevant as hypertension remains a major health concern globally.

- Antimicrobial Properties : The compound's structural characteristics suggest possible antimicrobial effects, although specific studies on this compound's efficacy against pathogens like Mycobacterium tuberculosis are still emerging .

- Potential as Drug Candidates : The unique stereochemical interactions of this compound with biological targets may enhance its utility as a lead compound in drug discovery .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Study on Antihypertensive Activity : Research indicates that this compound's activity on adrenergic receptors is markedly greater than that of its monomeric counterparts, suggesting enhanced potency as an antihypertensive agent .

- Isolation and Characterization : this compound was isolated from various Alstonia species, with its structure confirmed through NMR spectroscopy and X-ray crystallography . This highlights its natural occurrence and potential for therapeutic applications derived from natural products.

Comparative Analysis of Related Compounds

The following table summarizes some key properties of this compound compared to other bisindole alkaloids:

| Compound | Source | Biological Activity | Notable Characteristics |

|---|---|---|---|

| This compound | Alstonia spp. | Antihypertensive | Complex bisphenolic structure |

| Macralstonine | Alstonia spp. | Antihypertensive | Lower blood pressure effects documented since 1958 |

| Vincristine | Periwinkle | Anticancer | Widely used in chemotherapy for leukemia |

化学反应分析

Reported Spectral Data

- Spectral analysis (1H NMR and HRMS) of synthetic (+)-dispegatrine showed good agreement with literature values, with slight differences in the proton chemical shifts for H-5,5' .

Chemical Reactions and Transformations

While the primary focus has been on the synthesis of Dispegatrine, the molecule's structure suggests potential reactivity at several sites:

- Indole Na-H: The presence of a free indole Na-H group suggests potential for reactions such as electrophilic substitution or metal coordination .

- Nb-Nitrogen Atom: The highly basic Nb-nitrogen atom can participate in quaternization reactions .

- C(17) Hydroxyl Group: The C(17) hydroxyl group can undergo reactions such as esterification or etherification .

- Methoxy Groups: The methoxy groups on the aromatic rings can be cleaved under acidic conditions .

Significance

The synthesis of this compound is significant due to the molecule's complex structure and the stereochemical challenges involved [4, 8, 26]. The synthetic route developed provides a foundation for creating related sarpagine indole alkaloids [1, 4]. Further research could explore the chemical reactivity of this compound and its derivatives, potentially leading to new applications .

属性

CAS 编号 |

102488-56-2 |

|---|---|

分子式 |

C40H48N4O4+2 |

分子量 |

648.8 g/mol |

IUPAC 名称 |

(15E)-15-ethylidene-8-[(15E)-15-ethylidene-7-hydroxy-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-8-yl]-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |

InChI |

InChI=1S/C40H46N4O4/c1-5-19-15-43(3)29-13-23-35-27(41-39(23)31(43)11-21(19)25(29)17-45)7-9-33(47)37(35)38-34(48)10-8-28-36(38)24-14-30-26(18-46)22-12-32(40(24)42-28)44(30,4)16-20(22)6-2/h5-10,21-22,25-26,29-32,41-42,45-46H,11-18H2,1-4H3/p+2/b19-5-,20-6- |

InChI 键 |

ZYQNRMXWHKJVLH-FDWQPRGYSA-P |

SMILES |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C(=C(C=C5)O)C6=C(C=CC7=C6C8=C(N7)C9CC1C(C(C8)[N+]9(CC1=CC)C)CO)O)CO)C |

手性 SMILES |

C/C=C/1\C2C(C3[N+](C1)(C(C2)C4=C(C3)C5=C(N4)C=CC(=C5C6=C(C=CC7=C6C8=C(N7)C9[N+]1(C(C8)C(C(C9)/C(=C\C)/C1)CO)C)O)O)C)CO |

规范 SMILES |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C(=C(C=C5)O)C6=C(C=CC7=C6C8=C(N7)C9CC1C(C(C8)[N+]9(CC1=CC)C)CO)O)CO)C |

同义词 |

Dispegatrine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。